molecular formula C18H13BO3 B13403125 (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid

Cat. No.: B13403125
M. Wt: 288.1 g/mol
InChI Key: KIRISSOPJFPELP-UHFFFAOYSA-N
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Description

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid functional group attached to a dibenzofuran moiety, which is further substituted with a phenyl group. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The general procedure involves the reaction of 7-bromo-4-phenyldibenzofuran with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling reactions can be applied. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and efficient catalyst recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include phenols, alcohols, and substituted dibenzofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Medicine: Boronic acids are known to inhibit proteasomes, making them valuable in the development of anticancer agents.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes such as proteasomes, where the boronic acid group can bind to the active site and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Dibenzofuran-4-ylboronic acid: A boronic acid with a dibenzofuran moiety but without the phenyl substitution.

    Biphenylboronic acid: A boronic acid with two phenyl groups.

Uniqueness

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to the combination of the dibenzofuran and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific cross-coupling reactions and in the development of boron-containing drugs with targeted biological activity.

Biological Activity

(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BO3C_{18}H_{13}BO_3, with a molecular weight of approximately 288.1 g/mol. Its structure incorporates a dibenzofuran moiety, which contributes to its electronic properties and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biological targets, including enzymes involved in critical cellular processes. Notably, it can inhibit proteasomes, leading to the modulation of protein degradation pathways, which is particularly relevant in cancer therapy.

Biological Activities

  • Anticancer Properties : Research indicates that compounds with boronic acid groups can inhibit cell cycle progression and induce apoptosis in cancer cells. This is achieved through the inhibition of proteasome activity, which is crucial for regulating the levels of proteins that control cell growth and survival.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of serine proteases, particularly dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment. The structure-activity relationship studies suggest that modifications to the dibenzofuran structure can enhance inhibitory potency against DPP-IV .

Study 1: Inhibition of Dipeptidyl Peptidase IV

A series of boronic acid derivatives were synthesized and tested for their ability to inhibit DPP-IV. The results demonstrated that specific substitutions on the dibenzofuran core significantly enhanced inhibitory activity, suggesting that this compound could be optimized for better therapeutic efficacy .

Study 2: Proteasome Inhibition in Cancer Cells

In vitro studies have shown that this compound effectively inhibits proteasome activity in various cancer cell lines. This inhibition leads to an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, thereby promoting apoptosis .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compound Boronic acid with dibenzofuranUnique substitution pattern affecting reactivityProteasome inhibition, anticancer
Phenylboronic Acid Simple boronic acidLacks complex aromatic structureModerate enzyme inhibition
Dibenzofuran-4-boronic Acid Boronic acid with dibenzofuranDoes not have phenyl substitutionLimited biological activity
Biphenylboronic Acid Boronic acid with two phenyl groupsSimpler structure compared to dibenzofuran derivativesLow protease inhibition

Properties

Molecular Formula

C18H13BO3

Molecular Weight

288.1 g/mol

IUPAC Name

(7-phenyldibenzofuran-4-yl)boronic acid

InChI

InChI=1S/C18H13BO3/c20-19(21)16-8-4-7-15-14-10-9-13(11-17(14)22-18(15)16)12-5-2-1-3-6-12/h1-11,20-21H

InChI Key

KIRISSOPJFPELP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)C=C(C=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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